molecular formula C11H20O2 B3052046 2-Nonenoic acid, ethyl ester CAS No. 38112-59-3

2-Nonenoic acid, ethyl ester

Cat. No.: B3052046
CAS No.: 38112-59-3
M. Wt: 184.27 g/mol
InChI Key: ZCSDUGXKKBIICL-KTKRTIGZSA-N
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Description

2-Nonenoic acid, ethyl ester (CAS: 17463-01-3), also known as ethyl non-2-enoate, is an unsaturated ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . Structurally, it features a nine-carbon chain with a double bond at the second position (α,β-unsaturated ester) and an ethyl ester functional group. This compound is notable for its role in flavor and fragrance applications, particularly in alcoholic beverages. For instance, it has been identified as a distinctive flavor marker in Tibetan Qingke Baijiu, contributing to regional differentiation in samples from Tyd and other areas . Its presence in such products highlights its importance in imparting fruity or floral notes, likely due to the unsaturated bond enhancing volatility and aroma perception .

Properties

IUPAC Name

ethyl (E)-non-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h9-10H,3-8H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSDUGXKKBIICL-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314389
Record name Ethyl (2E)-2-nonenoate
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38112-59-3, 17463-01-3
Record name Ethyl (2E)-2-nonenoate
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Record name Ethyl 2-nonenoate
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Record name 2-Nonenoic acid, ethyl ester
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Record name Ethyl (2E)-2-nonenoate
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Record name Ethyl non-2-enoate
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Comparison with Similar Compounds

Shorter-Chain Ethyl Esters

  • Octanoic acid, ethyl ester (C₁₀H₂₀O₂): Found in Agastache honey, this C8 ester is more volatile than 2-nonenoic acid ethyl ester, contributing to lighter, citrus-like aromas .
  • Nonanoic acid, ethyl ester (C₁₁H₂₂O₂): A saturated C9 ester identified alongside 2-nonenoic acid ethyl ester in Tibetan Baijiu. The absence of a double bond reduces its reactivity and may result in milder, waxy sensory notes .

Longer-Chain Ethyl Esters

  • Hexadecanoic acid, ethyl ester (C₁₈H₃₆O₂): A C16 saturated ester prevalent in Phaeanthus vietnamensis and pitaya. Its higher molecular weight reduces volatility, contributing to creamy or fatty textures rather than sharp aromas .
  • Arachic acid ethyl ester (C₂₂H₄₄O₂) : A C20 ester with anti-inflammatory properties. Its extended chain length enhances lipophilicity, making it suitable for pharmaceutical applications rather than flavoring .

Positional and Functional Group Isomers

  • Ethyl non-3-enoate (C₁₁H₂₀O₂): A structural isomer with a double bond at the third position. Found in Tibetan Baijiu, it may exhibit distinct aroma thresholds due to altered electron distribution .
  • 2-Methyl-2-butenoic acid, ethyl ester (C₇H₁₂O₂): A branched C5 ester with a methyl group at the double bond.

Methyl Ester Analog

  • Methyl (E)-2-nonenoate (C₁₀H₁₈O₂): The methyl ester counterpart of 2-nonenoic acid ethyl ester. The shorter ethyl-to-methyl substitution increases volatility, likely intensifying its fragrance in applications like perfumery .

Substituted Ethyl Esters

  • Caffeic acid ethyl ester (C₁₁H₁₂O₄): An aromatic ester with a phenolic hydroxyl group. Unlike 2-nonenoic acid ethyl ester, its conjugated system and polarity make it more suitable for antioxidant applications .
  • 2-Hydroxytetracosanoic acid ethyl ester (C₂₆H₅₂O₃): A hydroxylated C24 ester from Ganoderma lucidum. The hydroxyl group enhances hydrophilicity, limiting its use in non-polar matrices .

Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Source Sensory/Functional Role References
2-Nonenoic acid, ethyl ester C₁₁H₂₀O₂ 184.28 Tibetan Qingke Baijiu Fruity/floral aroma marker
Nonanoic acid, ethyl ester C₁₁H₂₂O₂ 186.29 Agastache honey Mild, waxy notes
Hexadecanoic acid, ethyl ester C₁₈H₃₆O₂ 284.48 Phaeanthus vietnamensis Creamy texture
Methyl (E)-2-nonenoate C₁₀H₁₈O₂ 170.25 Synthetic/plant sources High-intensity fragrance
Caffeic acid ethyl ester C₁₁H₁₂O₄ 208.21 Patrinia villosa Antioxidant activity

Q & A

Q. What are the common synthetic routes for 2-Nonenoic acid, ethyl ester, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via lipase-catalyzed acidolysis or transesterification. For enzymatic synthesis, Novozym® 435 is commonly used, with optimization achieved through experimental designs like Central Composite Design (CCD). Key variables include enzyme load, substrate molar ratio, and reaction time. For example, CCD studies demonstrated that increasing enzyme load (5–15%) and molar ratios (1:2–1:4) significantly enhance production rates of structurally similar ethyl esters . Transesterification using supercritical CO₂ as a co-solvent also improves yield by reducing viscosity and enhancing mass transfer .

Q. How is this compound typically identified and quantified in complex mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Retention indices (e.g., AI: 1221, KI: 1224) and mass spectral matching (e.g., m/z 170 for methyl analogs) are critical for identification. Quantification requires calibration with pure standards and integration of characteristic ion fragments. For example, in flavor studies, 2-nonenoic acid ethyl ester was distinguished in Tibetan Qingke baijiu using GC-MS coupled with electronic nose/tongue systems to correlate sensory attributes with chemical profiles .

Advanced Research Questions

Q. What experimental approaches are used to investigate the potential pharmacological activities of this compound?

Methodological Answer: Pharmacological screening involves in vitro assays targeting receptors or enzymes. For ethyl esters, studies often focus on anti-inflammatory or neuroactive properties. For instance:

  • Receptor binding assays : Test affinity for GABA(A) or serotonin receptors using radioligand displacement.
  • Cytotoxicity assays : Evaluate effects on cell viability (e.g., MTT assay) in cancer or immune cell lines.
  • Enzyme inhibition : Measure activity against cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential. Similar ethyl esters have shown activity in modulating cAMP-dependent pathways, suggesting a role in vascular or neuronal signaling .

Q. How can fatty acid ethyl esters (FAEEs) like 2-nonenoic acid ethyl ester be analyzed in biological samples for biomarker studies?

Methodological Answer: FAEEs in biological matrices (e.g., placental tissue) are quantified via GC-MS with selective ion monitoring (SIM). Protocols involve lipid extraction (Folch method), solid-phase cleanup, and derivatization (e.g., BSTFA). For example, placental FAEE profiles (Table 2 in ) were analyzed to correlate maternal alcohol exposure with specific ethyl ester concentrations. Validation includes spike-recovery experiments and comparison with deuterated internal standards (e.g., d5-ethyl palmitate).

Q. What role does 2-nonenoic acid ethyl ester play in flavor chemistry, and how is its contribution assessed?

Methodological Answer: In flavor systems, this ester contributes green, fruity notes. Its impact is assessed via:

  • Sensory dilution analysis : Determine odor activity values (OAVs) by comparing concentrations to sensory thresholds.
  • Recombination studies : Omit or add the ester to synthetic flavor models to validate perceptual contributions.
    For instance, in Tibetan baijiu, GC-MS identified 2-nonenoic acid ethyl ester as a key discriminant between regional variants, with electronic tongue/nose data confirming its sensory relevance .

Q. How do structural modifications (e.g., isomerism) of 2-nonenoic acid ethyl ester influence its physicochemical properties?

Methodological Answer: Isomerism (e.g., E/Z configuration) alters polarity and volatility. Techniques include:

  • Chiral GC : Resolve enantiomers using cyclodextrin-based columns.
  • NMR : Assign double-bond geometry via coupling constants (e.g., trans = 15–16 Hz).
    For analogs like methyl-(2E)-nonenoate, IUPAC InChIKey (LMTPKHFNAJKCLP-UHFFFAOYSA-N) and CAS registries ensure precise identification . Thermodynamic properties (e.g., logP) are modeled using software like ALOGPS or measured via shake-flask assays .

Tables Referenced:

  • Table 1 (CCD for ethyl ester synthesis) : Highlights enzyme load and substrate ratio effects on yield .
  • Table 2 (Placental FAEE profiles) : Lists concentrations of ethyl esters correlated with alcohol exposure .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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